molecular formula C15H11NO3S B1272945 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde CAS No. 80360-23-2

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

Cat. No. B1272945
CAS RN: 80360-23-2
M. Wt: 285.3 g/mol
InChI Key: NWVOBVXBWUGTTO-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde is a chemical compound that is part of the indole family, characterized by a phenylsulfonyl group attached to the indole core. The indole moiety is a common structure in many natural products and pharmaceuticals, and the introduction of a phenylsulfonyl group can significantly alter its chemical and physical properties.

Synthesis Analysis

The synthesis of indole derivatives, such as 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, can be achieved through various synthetic routes. One approach involves the use of phenylpropiolaldehyde in a 1,3-dipolar cycloaddition with pyridinium ylides to produce indolizine-1-carbaldehydes, which can be further functionalized . Another method includes a multi-step synthesis starting from indole-3-carbaldehyde, which is protected as the N-phenylsulfonyl derivative and then converted through several intermediates to yield 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles . This process demonstrates the versatility of indole derivatives in undergoing various chemical transformations to achieve the desired sulfonated products.

Molecular Structure Analysis

The molecular structure of 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde, a closely related compound, reveals that the sulfonyl-bound phenyl ring forms a significant dihedral angle with the indole ring system, indicating the presence of steric interactions between these groups . This structural feature is likely to be similar in 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Indole derivatives with phenylsulfonyl groups can participate in various chemical reactions. For instance, the N-phenylsulfonyl derivative of 4H-furo[3,4-b]indole, an analogue of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, can undergo a Diels-Alder reaction with benzyne to produce benzo[b]carbazole derivatives . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be derived from aldehydes, act as N-(Boc)-protected nitrones and can react with organometallics to yield N-(Boc)hydroxylamines, showcasing the reactivity of the phenylsulfonyl group in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde are influenced by the presence of the phenylsulfonyl group. The intramolecular hydrogen bonding and π-π interactions observed in related compounds suggest that 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde may exhibit similar intermolecular interactions, which can affect its solubility, melting point, and crystal structure . These properties are crucial for its potential applications in material science and pharmaceutical chemistry.

Scientific Research Applications

Synthesis of Heterocycles

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 1,2-dihydro-3H-indol-3-ones through Baeyer-Villiger oxidation, demonstrating the influence of carbonyl and protecting groups on the reaction (Bourlot et al., 1994). Additionally, it is involved in the preparation of fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, a synthetic analogue of indole-2,3-quinodimethane (Gribble et al., 2002).

Gold-Catalyzed Cycloisomerizations

This compound is integral in gold(I)-catalyzed cycloisomerization reactions. These reactions are operationally simple and efficient for a variety of substrates, producing 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols (Kothandaraman et al., 2011).

Anticancer Agent Synthesis

The synthesis of novel indole-derived benzimidazoles and benzothiazoles, which exhibit efficacy as anticancer agents against various cancer cell lines, involves 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde (Anwar et al., 2023).

Crystallographic and Molecular Orbital Studies

Research has been conducted on the synthesis and crystal structures of derivatives of 1-(phenylsulfonyl)indole. This includes studies on their density functional theory calculations and molecular orbital calculations, providing insights into their structural and electronic properties (Mannes et al., 2017).

Sulfonation Reactions

The compound is also significant in sulfonation reactions. It's been used in the development of a clean and simple protocol for synthesizing corresponding sulfonamide derivatives, which have potential in various chemical applications (Janosik et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, 1-(Phenylsulfonyl)pyrrole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for similar compounds have been discussed in several studies . For instance, the use of 1-(phenylsulfonyl)pyrrole to homogenize the distribution of cation composition in perovskite films was proposed, which resulted in devices with a certified steady-state photon-to-electron conversion efficiency of 25.2% and durable stability .

properties

IUPAC Name

1-(benzenesulfonyl)indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVOBVXBWUGTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379902
Record name 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

CAS RN

80360-23-2
Record name 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
LW Pineda, N Ferllini, JA Cabezas - IUCrData, 2022 - iucrdata.iucr.org
The title compound, C15H11NO3S, was prepared by a facile synthetic approach. The N atom in the pyrrole ring of the indole moiety is pyramidal (bond-angle sum = 350.0) and the …
Number of citations: 10 iucrdata.iucr.org
P Sakthivel, K SethuSankar, P Jaisankar… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C21H15NO3S2, the phenyl ring of the phenylsulfonyl substituent makes a dihedral angle of 73.6 (1) with the mean plane of the indole ring system, whereas the …
Number of citations: 2 scripts.iucr.org
K Palani, MN Ponnuswamy, P Jaisankar… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title molecule, C15H10ClNO3S, the phenyl ring and the mean plane of the indole system make a dihedral angle of 78.3 (1)°. The crystal packing is mainly stabilized by weak …
Number of citations: 4 scripts.iucr.org
CO Kappe, A Padwa - The Journal of Organic Chemistry, 1996 - ACS Publications
The α-thiocarbocation generated from the Pummerer reaction of an o-heteroaroyl-substituted sulfoxide is intercepted by the adjacent keto group to produce an α-thio-substituted …
Number of citations: 54 pubs.acs.org
LW Pineda, N Ferllini, JA Cabezas - researchgate.net
The title compound, C15H11NO3S, was prepared by a facile synthetic approach. The N atom in the pyrrole ring of the indole moiety is pyramidal (bond-angle sum= 350.0) and the …
Number of citations: 2 www.researchgate.net
NH Naik, TD Urmode, AK Sikder… - Australian Journal of …, 2013 - CSIRO Publishing
Two new, efficient and simple routes using Heck-type reaction and intramolecular cyclization were developed for the synthesis of the naturally occurring cytotoxic alkaloid 2-(4-oxo-3,4-…
Number of citations: 15 www.publish.csiro.au
AE Van der Westhuyzen - 2015 - scholar.sun.ac.za
Protein kinases are enzymes that promote phosphorylation – transferring a phosphate group from ATP to a substrate protein. Due to the central involvement of kinases in growth factor …
Number of citations: 0 scholar.sun.ac.za
QX Guo, W Wen, LN Fu, SE Zhang, LX Zhang, YW Liu… - Tetrahedron …, 2013 - Elsevier
An efficient aldol reaction of indole-3-carbaldehydes with ketones is described. O-TBS-protected l-threonine promoted the aldol addition of ketones to indole-3-carbaldehydes affording 3…
Number of citations: 5 www.sciencedirect.com
R Balamurugan, AK Mohanakrishnan - Tetrahedron, 2007 - Elsevier
A detailed study on oxidation of N-protected bromomethylindoles into the respective aldehydes was carried out. Using a modified Hass procedure, synthesis of aryl-/hetero-aryl …
Number of citations: 13 www.sciencedirect.com
R Sureshbabu, V Saravanan, V Dhayalan… - 2011 - Wiley Online Library
A Lewis‐acid‐mediated domino reaction of 2/3‐(bromomethyl)indoles with arenes/heteroarenes led to the formation of the corresponding annulated carbazoles. This three‐step one‐…

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